6-Hydrazinyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
6-Hydrazinyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₃O It is a derivative of isoquinolinone, characterized by the presence of a hydrazinyl group at the sixth position
Mechanism of Action
Mode of Action
The mode of action of 6-hydrazinyl-2H-isoquinolin-1-one Isoquinolin-1(2h)-ones, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .
Biochemical Pathways
The biochemical pathways affected by 6-hydrazinyl-2H-isoquinolin-1-one Given the compound’s structural similarity to other isoquinolin-1(2H)-ones, it may potentially influence several biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-hydrazinyl-2H-isoquinolin-1-one Its bioavailability, distribution in the body, metabolism, and excretion rates remain to be determined.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-hydrazinyl-2H-isoquinolin-1-one Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with isoquinolinone precursors. For instance, the reaction of 6-bromo-2H-isoquinolin-1-one with hydrazine hydrate under reflux conditions can yield this compound . Another method involves the use of transition-metal-free conditions, such as the reaction of arynes with oxazoles, followed by a tandem Diels-Alder reaction and dehydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the employment of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the hydrazinyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted isoquinolinones, hydrazone derivatives, and various functionalized heterocycles .
Scientific Research Applications
6-Hydrazinyl-1,2-dihydroisoquinolin-1-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1-one: Lacks the hydrazinyl group, resulting in different chemical reactivity and biological activity.
6-amino-2H-isoquinolin-1-one: Contains an amino group instead of a hydrazinyl group, leading to variations in its chemical properties and applications.
Uniqueness
6-Hydrazinyl-1,2-dihydroisoquinolin-1-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-hydrazinyl-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-5,12H,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCDESGEKHELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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